molecular formula C26H36O9 B14691869 Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene CAS No. 25119-70-4

Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene

Cat. No.: B14691869
CAS No.: 25119-70-4
M. Wt: 492.6 g/mol
InChI Key: BVZDSIUKQMXIIN-UHFFFAOYSA-N
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Description

The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylidenebutanedioic acid; styrene” is a combination of several important chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

Butyl prop-2-enoate: Butyl prop-2-enoate is widely used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, caulks, fibers, leather, and packaging materials .

2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is primarily used in the production of hydrogels for contact lenses and drug delivery systems. Its ability to form hydrophilic networks makes it ideal for biomedical applications, including soft contact lenses and tissue engineering .

Mechanism of Action

Butyl prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming flexible and durable polymers. These polymers exhibit properties such as mechanical strength, flexibility, and UV resistance, making them suitable for various industrial applications .

2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate forms hydrophilic networks through polymerization, which allows for high water retention and oxygen permeability. This property is crucial for its use in contact lenses and other biomedical applications .

Comparison with Similar Compounds

Butyl prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate, which also form polymers with similar properties. butyl prop-2-enoate offers better flexibility and lower volatility .

2-hydroxyethyl 2-methylprop-2-enoate: Similar compounds include methyl methacrylate and ethylene glycol dimethacrylate. While these compounds also form hydrophilic networks, 2-hydroxyethyl 2-methylprop-2-enoate provides better water retention and biocompatibility .

Conclusion

The combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, 2-methylidenebutanedioic acid, and styrene represents a versatile group of compounds with significant applications in various fields. Their unique properties and reactions make them valuable in industrial, biomedical, and scientific research applications.

Properties

CAS No.

25119-70-4

Molecular Formula

C26H36O9

Molecular Weight

492.6 g/mol

IUPAC Name

butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C6H10O3.C5H6O4/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-3(5(8)9)2-4(6)7/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1-2H2,(H,6,7)(H,8,9)

InChI Key

BVZDSIUKQMXIIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O

Related CAS

25119-70-4

Origin of Product

United States

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